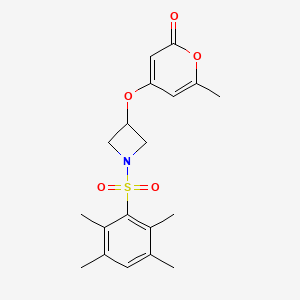
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a benzothiazole, which is a type of heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple ring structures and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors such as its exact molecular structure, the presence of any chiral centers, and its degree of ionization at physiological pH .Wissenschaftliche Forschungsanwendungen
Agriculture: Herbicide Development
This compound has been explored for its potential as a herbicide. Computational studies have identified it as a promising candidate against Phalaris minor , a major weed in wheat crops. It exhibits a higher binding affinity and inhibition constant than the reference ligand molecule, suggesting its effectiveness in controlling herbicide-resistant weeds .
Medicine: Drug Discovery
While specific applications in medicine are not directly mentioned for this compound, related benzothiazole derivatives are often investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs, given their structural properties that allow for interaction with various biological targets .
Environmental Science: Weed Management
In environmental science, the focus is on managing and controlling invasive species such as weeds. The compound’s herbicidal activity, as mentioned in agriculture, can also be applied to maintain ecological balance by managing weed growth that threatens native plant species .
Industry: Chemical Synthesis
The compound’s structural complexity makes it a valuable entity in industrial chemical synthesis. It can be used as a precursor or an intermediate in the synthesis of more complex molecules, which can have various industrial applications.
Biochemistry: Protein Interaction Studies
In biochemistry, this compound could be used to study protein interactions, especially in the context of herbicide action. It can help in understanding the binding dynamics and inhibition mechanisms of proteins involved in photosynthesis, which are common targets for herbicides .
Pharmacology: Pharmacokinetics and Dynamics
In pharmacology, the compound could be studied for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). It could also be investigated for its pharmacodynamic effects, including its mechanism of action at the target site, which could provide insights into its potential as a pharmacological agent .
Wirkmechanismus
Target of Action
The primary targets of 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide are currently unknown. The compound is structurally similar to other morpholinyl-benzothiazoles
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on the structural similarity to other morpholinyl-benzothiazoles , it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-12-13-3-1-2-4-17(13)27(23,24)20-14-5-6-15-16(11-14)26-18(19-15)21-7-9-25-10-8-21/h1-6,11-12,20H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQJZFSWDZVUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole](/img/structure/B3002624.png)
![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)

![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)



